



Application Notes and Protocols for Isopimpinellin in Phytotherapy Research

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Compound of Interest		
Compound Name:	Isopimpinellin	
Cat. No.:	B191614	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: **Isopimpinellin** (5,8-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, particularly those of the Apiaceae family, such as Ammi majus.[1][2] It is a bioactive molecule with a range of documented pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] These properties make **Isopimpinellin** a compound of significant interest for phytotherapy research and drug development. These application notes provide a summary of its biological activities, quantitative data, and detailed protocols for key experimental evaluations.

Anticancer Applications

Isopimpinellin has demonstrated significant dose- and cell line-dependent antiproliferative activity against various human tumor cell lines.[4] Its primary mechanism of action in sensitive cancer cells involves the reduction of DNA synthesis and the induction of apoptosis through the activation of key effector caspases.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. **Isopimpinellin**'s efficacy varies across different cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of **Isopimpinellin** (96-hour incubation)



Cell Line	Cancer Type	IC50 (μM)	IC50 (μg/mL)	Potency
Saos-2	Osteosarcoma	42.59	< 10.49	Strong
U266	Multiple Myeloma	84.14	~20.72	Medium
HT-29	Colorectal Adenocarcinoma	95.53	~23.52	Medium
RPMI8226	Multiple Myeloma	105.0	~25.85	Medium
HOS	Osteosarcoma (invasive)	321.6	~79.18	Weak
SW620	Colorectal Adenocarcinoma	711.30	~175.13	Weak

Data sourced from references[1][4][5]. The National Cancer Institute (NCI) considers IC50 values below 30 μ g/mL as indicative of cytotoxic activity.[1]

Selectivity

A crucial aspect of chemotherapy is selectivity towards cancer cells over healthy cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. **Isopimpinellin** shows favorable selectivity, particularly against osteosarcoma cells.[1][6]

Table 2: Selectivity Index (SI) of Isopimpinellin

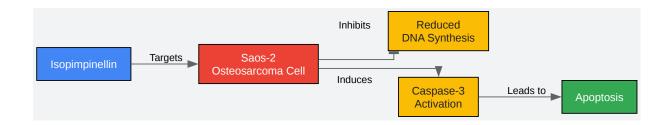
Cell Line Comparison	IC50 Normal HSF (μM)	IC50 Cancer Cells (μM)	Selectivity Index (SI)
HSF vs. Saos-2	410.7	42.59	9.64
HSF vs. U266	410.7	84.14	4.88
HSF vs. HT-29	410.7	95.53	4.30

Data sourced from references[1][4]. HSF: Human Skin Fibroblasts.



Anticancer Signaling Pathway

The cytotoxic effects of **Isopimpinellin** in sensitive cancer cells, such as the Saos-2 osteosarcoma line, are linked to the stimulation of the apoptotic pathway.[1] This involves a reduction in DNA synthesis and the activation of caspase-3, a key executioner in apoptosis.[1] [4]



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Caption: Anticancer mechanism of **Isopimpinellin** in Saos-2 cells.

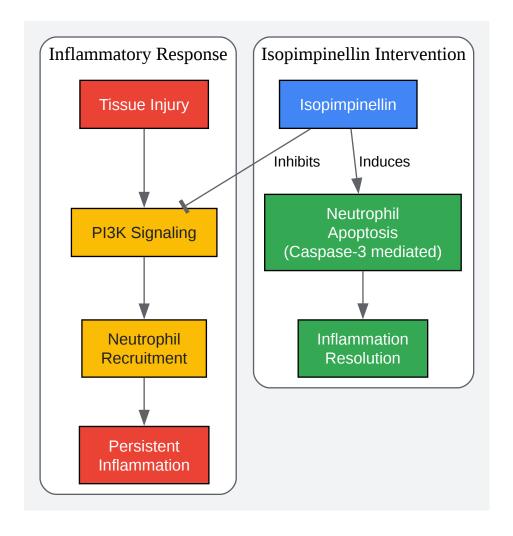
Anti-inflammatory Applications

Isopimpinellin exhibits potent anti-inflammatory and pro-resolution activity.[7] It targets both the recruitment of neutrophils to the site of injury and their subsequent clearance through apoptosis.[3][7]

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of **Isopimpinellin** is mediated through the inhibition of Phosphatidylinositol 3-kinase (PI3K) signaling.[1][3][7] This inhibition reduces neutrophil migration and simultaneously induces their apoptosis, contributing to the resolution of inflammation.[7]





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Caption: Anti-inflammatory mechanism of Isopimpinellin.

Other Potential Applications

Research has indicated **Isopimpinellin**'s potential in other therapeutic areas, although these are less extensively studied than its anticancer and anti-inflammatory properties.

Table 3: Other Pharmacological Activities of Isopimpinellin

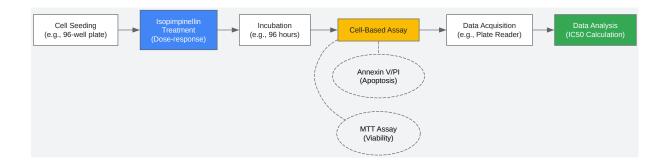


Activity	Target/Model	IC50	Reference
Neuroprotection	Acetylcholine Esterase (AChE) Inhibition	41 µM	[1][8]
Neuroprotection	Self-induced Amyloid β (Aβ) Aggregation Inhibition	125 μΜ	[1]
Enzyme Inhibition	Mouse Coumarin 7- hydroxylase (COH)	19-40 μΜ	[8][9]

| Anticonvulsant | Mouse MES model (as adjuvant) | Reduces ED50 of classic ASMs |[10] |

Experimental Protocols & Workflows General Workflow for In Vitro Screening

The initial evaluation of **Isopimpinellin**'s bioactivity typically follows a standardized in vitro workflow to determine cytotoxicity and mechanistic action.



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